![molecular formula C16H12O2 B131821 6-Methyl-4-phenylcoumarin CAS No. 16299-22-2](/img/structure/B131821.png)
6-Methyl-4-phenylcoumarin
Overview
Description
6-Methyl-4-phenylcoumarin is an intermediate in the production of coumarin derivatives . It belongs to the family of benzopyrone and displays interesting pharmacological properties .
Synthesis Analysis
A new series of 6-methyl-3-phenylcoumarins and 6-methyl-3-heteroarylcoumarins have been designed, synthesized, and evaluated as monoamine oxidase inhibitors . The influence of various Lewis acids on the Pechmann ring condensation was discussed, and the optimal synthesis conditions of different 7-hydroxy-4-substituted coumarins were explored .
Molecular Structure Analysis
The molecular structure of 6-Methyl-4-phenylcoumarin is characterized by a coumarin core, which can form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders .
Chemical Reactions Analysis
6-Methyl-4-phenylcoumarin derivatives have been synthesized and evaluated as monoamine oxidase inhibitors . A large proportion of the synthesized compounds selectively inhibited monoamine oxidase B .
Scientific Research Applications
Pharmacological Applications
6-Methyl-4-phenylcoumarin: derivatives have shown promise in various therapeutic areas:
For more in-depth reading, you can refer to the following articles:
- Gupta, D., Guliani, E., & Bajaj, K. (2024). Coumarin—Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. Topics in Current Chemistry, 382(16).
- Carotti, A. (2022). A twenty-year journey exploring coumarin-based derivatives. Frontiers in Chemistry.
- Zhang, Y., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(20).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Methyl-4-phenylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins in general have been known to interact with various biomolecules, playing a key role in fluorescent labeling .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps . The phenylalanine obtained from the shikimate pathway serves as the precursor for coumarin biosynthesis .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of coumarins are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Coumarins in general have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-4-phenylcoumarin. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The polymer-based host and the target species interact to induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor these environmental factors .
properties
IUPAC Name |
6-methyl-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOOQSLXFTYOTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346978 | |
Record name | 6-Methyl-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-phenylcoumarin | |
CAS RN |
16299-22-2 | |
Record name | 6-Methyl-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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